3,8-Dihydroxytetradecanoyl-CoA: An In-depth Technical Guide
3,8-Dihydroxytetradecanoyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, potential biosynthesis, and analytical methodologies for 3,8-Dihydroxytetradecanoyl-CoA. Due to the limited direct experimental data on this specific molecule, this guide leverages information from closely related compounds and established biochemical principles to offer a detailed and structured resource.
Chemical Structure and Properties
3,8-Dihydroxytetradecanoyl-CoA is a derivative of tetradecanoic acid (myristic acid), featuring hydroxyl groups at the 3rd and 8th carbon positions and a coenzyme A (CoA) moiety attached via a thioester bond.
Predicted Chemical Structure:
While a definitive structure is not available in public databases, the structure can be inferred from its constituent parts: a 14-carbon chain (tetradecanoyl) with hydroxyl groups at C3 and C8, linked to Coenzyme A.
Molecular Formula (Predicted): C₃₅H₆₂N₇O₁₉P₃S
Predicted Physicochemical Properties:
| Property | Predicted Value for (S)-3-Hydroxytetradecanoyl-CoA | Reference |
| Molecular Weight | 993.9 g/mol | [1] |
| CLogP | -0.7 | [1] |
| Hydrogen Bond Donor Count | 9 | [1] |
| Hydrogen Bond Acceptor Count | 25 | [1] |
Potential Biosynthesis and Metabolic Significance
The biosynthesis of 3,8-Dihydroxytetradecanoyl-CoA is not explicitly detailed in the scientific literature. However, it is plausible that it is formed through modifications of fatty acid metabolism.
Hypothetical Biosynthetic Pathway:
The introduction of hydroxyl groups onto a fatty acyl-CoA chain can be catalyzed by various enzymes, including cytochrome P450 monooxygenases and hydratases. One potential pathway could involve the hydroxylation of tetradecanoyl-CoA at the 8th position, followed by the action of an enoyl-CoA hydratase to introduce the hydroxyl group at the 3rd position during a cycle of β-oxidation.
Caption: Hypothetical enzymatic pathway for the synthesis of 3,8-Dihydroxytetradecanoyl-CoA.
Metabolic Role:
Dihydroxy fatty acids are known to be involved in various biological processes. While the specific role of 3,8-Dihydroxytetradecanoyl-CoA is unknown, related molecules are intermediates in fatty acid oxidation and have been implicated in cell signaling. Fatty acids and their derivatives can act as signaling molecules, modulating the activity of proteins and influencing cellular pathways.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 3,8-Dihydroxytetradecanoyl-CoA are not available. However, established methods for similar molecules can be adapted.
Chemical Synthesis of Dihydroxy Fatty Acids
The synthesis of dihydroxy fatty acids can be achieved through various organic chemistry reactions. A general approach involves the dihydroxylation of an unsaturated fatty acid precursor.
General Workflow for Synthesis:
Caption: A generalized workflow for the chemical synthesis of a dihydroxy fatty acyl-CoA.
Analytical Methods
The analysis of acyl-CoA molecules is typically performed using mass spectrometry coupled with liquid chromatography.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Acyl-CoA Analysis:
This protocol is a generalized procedure and would require optimization for 3,8-Dihydroxytetradecanoyl-CoA.
1. Sample Preparation:
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Extraction: Extract acyl-CoAs from biological samples using a solvent mixture such as acetonitrile/methanol/water (2:2:1 v/v/v).
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Internal Standard: Spike the sample with a known concentration of an appropriate internal standard (e.g., a deuterated or odd-chain acyl-CoA) for quantification.
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Centrifugation: Centrifuge the extract to pellet proteins and other insoluble material.
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Supernatant Collection: Carefully collect the supernatant for analysis.
2. LC Separation:
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Column: Use a C18 reversed-phase column.
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Mobile Phase A: Water with an ion-pairing agent (e.g., 0.1% formic acid or ammonium acetate).
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Mobile Phase B: Acetonitrile or methanol with the same ion-pairing agent.
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Gradient: Apply a gradient from a low to high percentage of mobile phase B to elute the acyl-CoAs based on their hydrophobicity.
3. MS/MS Detection:
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Ionization: Use electrospray ionization (ESI) in positive ion mode.
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Scan Mode: Employ Multiple Reaction Monitoring (MRM) for targeted quantification.
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Precursor Ion (Q1): The [M+H]⁺ ion of 3,8-Dihydroxytetradecanoyl-CoA.
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Product Ion (Q3): A characteristic fragment ion, often resulting from the neutral loss of the phosphopantetheine moiety.
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Data Analysis: Quantify the analyte by comparing the peak area of its MRM transition to that of the internal standard.
Workflow for LC-MS/MS Analysis:
Caption: A typical workflow for the analysis of acyl-CoAs using LC-MS/MS.
Potential Signaling Pathways
While no specific signaling pathway has been identified for 3,8-Dihydroxytetradecanoyl-CoA, fatty acids and their derivatives are known to act as signaling molecules through various mechanisms.
Potential Mechanisms of Action:
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Receptor Activation: Dihydroxy fatty acids may act as ligands for cell surface or nuclear receptors, initiating downstream signaling cascades.
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Enzyme Modulation: They could directly bind to and modulate the activity of key enzymes involved in metabolic or signaling pathways.
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Membrane Fluidity: Incorporation into cell membranes could alter membrane properties, affecting the function of membrane-bound proteins.
Hypothetical Signaling Cascade:
This diagram illustrates a hypothetical pathway where a dihydroxy fatty acyl-CoA influences gene expression.
Caption: A hypothetical signaling pathway involving a dihydroxy fatty acyl-CoA.
Conclusion
3,8-Dihydroxytetradecanoyl-CoA represents an intriguing but understudied molecule at the crossroads of fatty acid metabolism and cell signaling. While direct experimental data is scarce, this guide provides a foundational understanding based on the principles of organic chemistry, biochemistry, and analytical science. Further research is necessary to elucidate its precise structure, biosynthetic pathways, and biological functions, which could open new avenues for understanding and targeting metabolic and signaling processes in health and disease.
